Chloromethylmethyldiethoxysilane

Catalog No.
S1891545
CAS No.
2212-10-4
M.F
C6H15ClO2Si
M. Wt
182.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloromethylmethyldiethoxysilane

Linear polysiloxane synthesis often suffers from unwanted cross-linking with tri-alkoxy silanes. This difunctional silane enables controlled condensation via two ethoxy groups, producing well-defined linear polymers. Key advantages: - Forms linear polysiloxane chains, not networks - Grafts reactive chloromethyl-silyl groups on silica for custom HPLC phases - Produces crack-free functionalized aerogels via sol-gel. In stock, high purity.

CAS Number

2212-10-4

Product Name

Chloromethylmethyldiethoxysilane

IUPAC Name

chloromethyl-diethoxy-methylsilane

Molecular Formula

C6H15ClO2Si

Molecular Weight

182.72 g/mol

InChI

InChI=1S/C6H15ClO2Si/c1-4-8-10(3,6-7)9-5-2/h4-6H2,1-3H3

InChI Key

XGLLBUISUZEUMW-UHFFFAOYSA-N

SMILES

CCO[Si](C)(CCl)OCC

Canonical SMILES

CCO[Si](C)(CCl)OCC

The exact mass of the compound (Chloromethyl)methyldiethoxysilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Chloromethylmethyldiethoxysilane, (Chloromethyl)methyldiethoxysilane, Chloromethyl diethoxymethylsilane, Diethoxy(chloromethyl)methylsilane, Chloromethyl(methyl)diethoxysilane

Purity

96%

Package Size

5 g, 10 g, 25 g

Chloromethylmethyldiethoxysilane (CAS: 2212-10-4) is a bifunctional organosilane featuring two key reactive sites: a chloromethyl group and two hydrolyzable ethoxy groups attached to a central silicon atom. This structure allows it to act as a molecular bridge, first reacting via its ethoxy groups to form stable siloxane (Si-O-Si) bonds with inorganic substrates or other silane molecules, and then enabling further chemical transformations through its reactive chloromethyl group. Unlike trifunctional silanes which tend to form highly cross-linked networks, the di-alkoxy nature of this compound favors the formation of more linear, less densely cross-linked polysiloxane structures, offering a distinct advantage in applications requiring controlled polymer architecture and film morphology.

Procurement Fit

Bifunctional architecture Chloromethyl plus ethoxy groups enable dual inorganic-organic reactivity
Surface modification Covalent bonding to glass, silica, and metal oxide substrates via siloxane linkages
Synthetic intermediate Precursor for amino, epoxy, and acyl functional silane derivatives

Substituting Chloromethylmethyldiethoxysilane with seemingly similar compounds introduces critical, process-altering variables. Using a tri-alkoxy analog like Chloromethyltriethoxysilane (CMTES) significantly accelerates hydrolysis and promotes a higher degree of cross-linking, which is undesirable in applications where linear polymer chains or controlled surface density are required. Conversely, substituting with a silane containing a longer alkyl spacer, such as (3-Chloropropyl)trimethoxysilane, alters the distance of the functional group from the substrate surface, impacting steric accessibility and the final properties of the modified material. The unique combination of a difunctional ethoxy system for controlled condensation and a short, reactive chloromethyl group makes this specific compound essential for reproducible outcomes in targeted applications.

Substitution Risk

Functional group substitution
Chloromethyl silane Reported hydrothermal stability retention; higher wet/dry strength
Amino / epoxy silane Different functional group; wet strength profile may not transfer
Hydrothermal stability and wet strength retention may differ across functional groups; verify per application
Chloroalkyl isomer substitution
α-Chloromethyl silane Higher surface reactivity; azido derivative decomposes above 60°C
γ-Chloropropyl silane Broader thermal stability window; reactivity profile differs
Surface reactivity and thermal processing window differ; downstream functionalization outcomes may shift
Application role substitution
Chloromethyl silane Coupling agent and versatile synthetic building block
End-use-only silane Limited to final additive role; not suited for further derivatization
Synthetic versatility as a building block may not be available with end-use-only silanes

Controlled Condensation Kinetics for Linear Polymer Architectures

As a di-functional alkoxysilane, Chloromethylmethyldiethoxysilane undergoes hydrolysis and condensation at a more controlled rate compared to tri-functional analogs like methyltriethoxysilane (MTES) or tetraethoxysilane (TEOS). Under acidic conditions, the condensation of di-alkoxy silanes typically favors the formation of linear or randomly branched polymers, whereas tri-alkoxy silanes are prone to rapid gelation and the formation of highly cross-linked 3D networks. This structural control is critical for creating well-defined, functional polysiloxane films and coatings where brittleness must be avoided.

Evidence DimensionPolymer Architecture Control
Target Compound DataForms predominantly linear or lightly-branched polysiloxane chains due to two reactive ethoxy groups.
Comparator Or BaselineTri-alkoxy silanes (e.g., Methyltriethoxysilane): Form highly cross-linked, three-dimensional networks.
Quantified DifferenceStructural difference between linear (2D) and cross-linked (3D) polymer networks.
ConditionsAcid-catalyzed sol-gel hydrolysis and condensation process.

This enables the synthesis of flexible, functional silicone films and coatings, avoiding the brittleness associated with highly cross-linked networks from tri-functional silanes.

Hydrothermal stability
Class-level
0% flexural strength loss after 2h boil test; compressive strength slightly higher than dry
Retained after boil
Supports hydrothermal stability screening
Class-level inference; compound-specific data to verify

Precursor for Well-Defined Functional Silsesquioxanes (SQs)

The chloromethyl group provides a versatile reactive handle for post-synthesis functionalization of silsesquioxane structures. This compound can serve as a precursor for chlorinated silsesquioxanes, which are valuable platforms for further chemical modification. For instance, chloro-terminated SQs can undergo efficient and chemoselective nucleophilic substitution with thiols under mild conditions (room temperature, 2-4 hours) to yield thioether-functionalized SQs with isolated yields often ranging from 64% to 92%. This provides a direct and high-yield pathway to materials not easily accessible from other precursors like vinyl- or hydrosilyl-functionalized silanes, which require different catalysts and reaction conditions.

Evidence DimensionIsolated Yield of Functionalized Silsesquioxane
Target Compound DataEnables synthesis of chloro-functionalized SQs, which can be converted to thioether-SQs in 64-92% isolated yield.
Comparator Or BaselineAlternative functionalization routes (e.g., thiol-ene on vinyl-SQs, hydrosilylation) have their own specific yield ranges and catalyst requirements.
Quantified DifferenceProvides a high-yield (up to 92%) route for a specific class of thioether-functionalized materials.
ConditionsNucleophilic substitution of chloro-SQ with various thiols using Cs2CO3 and TBAI in DMF at room temperature.

For researchers developing advanced hybrid materials, this compound provides a reliable and high-yield entry point to a versatile class of thioether-functionalized silsesquioxanes.

Urethane adhesion
Class-level
Chloroalkyl-modified urethane reported durable adhesion under heat and humidity; no viscosity change
Unmodified urethane: adhesion under harsh conditions may degrade
Supports formulation durability context
Class-level inference; data to verify for this specific compound

Enables Alkoxy-Based Precursor Route to Monolithic Aerogels

In the synthesis of specialty aerogels, the choice of precursor halide is critical to the final material integrity. Studies comparing alkyl-alkoxysilanes with alkyl-chlorosilanes as co-precursors for silica aerogels have shown a distinct processing advantage for the alkoxy versions. The use of alkyl-chlorosilanes as the modifying agent resulted in cracked aerogels with higher density and lower optical transmission. In contrast, using an alkyl-alkoxysilane like Chloromethylmethyldiethoxysilane allows for a more controlled reaction that yields monolithic, less shrunken, and more transparent aerogels.

Evidence DimensionFinal Aerogel Integrity
Target Compound DataAs an alkyl-alkoxysilane, it contributes to the formation of monolithic aerogels.
Comparator Or BaselineAlkyl-chlorosilane precursors resulted in cracked aerogels.
Quantified DifferenceQualitative difference between monolithic (intact) and cracked final products.
ConditionsSupercritical drying of silica alcogels prepared with TMOS and the respective organosilane modifier.

This makes it the appropriate choice over chlorosilane analogs for producing intact, high-quality functionalized silica aerogels.

Surface reactivity
Head-to-head
α-azido decomposes above 60°C on silica surface
γ-azido remains stable over wider temperature range and longer reaction times
Informs thermal processing window selection
Modeled on chloromethyltrimethoxysilane analog; confirm with this compound
Synthetic role
Reported
Key intermediate for Alfa-series silane coupling agents and broader organosilicon precursors
Building block
Supports supply chain versatility review
Vendor-reported; verify for specific synthetic route and purity requirements

Synthesis of Linear, Functional Polysiloxanes for Coatings and Elastomers

Leveraging its difunctional nature, this silane is a key monomer for producing chloromethyl-functionalized linear polysiloxanes. The controlled condensation avoids the rapid gelation seen with tri-alkoxy silanes, allowing for the creation of well-defined polymers. The resulting chloromethyl groups along the polymer backbone serve as reactive sites for subsequent grafting or cross-linking reactions.

Preparation of Specialty Chromatographic Stationary Phases

The compound can be used to graft a short, reactive chloromethyl-methyl-silyl group onto a silica support. This functionalized surface can then be further modified via the chloromethyl group to introduce a wide variety of specific functionalities for creating custom HPLC stationary phases. The difunctional nature allows for controlled surface coverage compared to more reactive trichlorosilanes or trialkoxysilanes.

Fabrication of Monolithic, Functionalized Silica Aerogels

As an alkyl-alkoxysilane co-precursor in sol-gel synthesis, this compound enables the formation of chloromethyl-functionalized aerogels while maintaining structural integrity. Unlike alkyl-chlorosilane alternatives that can cause cracking, this precursor is ideal for producing monolithic aerogels suitable for applications requiring both high surface area and specific chemical reactivity.

Application Fit Matrix

Application
Selection Property
Validation Focus
Epoxy-glass composites for humid service
Hydrothermal stability profile
Wet/dry flexural strength retention after moisture exposure
Urethane adhesives for metal bonding
Formulation durability under heat and humidity
Bond strength retention after environmental cycling
Silica surface click chemistry
Chloromethyl surface reactivity
Thermal processing window for azide functionalization
Organosilane intermediate synthesis
Synthetic building-block versatility
Downstream derivatization efficiency and purity

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 45 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 41 of 45 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (95.12%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

2212-10-4

Wikipedia

Chloromethyl(methyl)diethoxysilane

General Manufacturing Information

Silane, (chloromethyl)diethoxymethyl-: ACTIVE

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